molecular formula C12H11O5- B14400365 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate CAS No. 88341-26-8

2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate

Cat. No.: B14400365
CAS No.: 88341-26-8
M. Wt: 235.21 g/mol
InChI Key: WKOZCZAJXFRYAR-UHFFFAOYSA-M
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Description

2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate is a chemical compound with the molecular formula C₁₂H₁₁O₅ It is known for its unique structure, which includes a benzoate group linked to a 3-oxobutan-2-yl moiety through an ester bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of phthalic anhydride with acetoin. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pH, which are crucial for optimizing the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutan-2-yl moiety, which can then participate in various biochemical pathways. The compound’s reactivity allows it to modify proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but with a methyl group instead of the 3-oxobutan-2-yl moiety.

    Ethyl benzoate: Similar ester structure but with an ethyl group.

    Propyl benzoate: Similar ester structure but with a propyl group.

Uniqueness

This structural feature allows for more diverse chemical transformations and interactions with biological systems .

Properties

CAS No.

88341-26-8

Molecular Formula

C12H11O5-

Molecular Weight

235.21 g/mol

IUPAC Name

2-(3-oxobutan-2-yloxycarbonyl)benzoate

InChI

InChI=1S/C12H12O5/c1-7(13)8(2)17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8H,1-2H3,(H,14,15)/p-1

InChI Key

WKOZCZAJXFRYAR-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C)OC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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